2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNWEAOCZRFVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-(Benzofuran-2-yl)-4-tert-butylthiazole-5-carboxylate
The Hantzsch reaction remains the most widely employed method for thiazole formation. For the target compound, this approach involves:
- Preparation of 2-bromoacetylbenzofuran : Synthesized by brominating acetylbenzofuran using HBr in acetic acid.
- Synthesis of 4-tert-butyl-5-ethoxycarbonylthiazole-2-thioamide :
- Cyclocondensation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Reaction Time | 4–6 hours | |
| Recrystallization | DMF, 218–219°C (mp) |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using:
- Basic conditions : 2 M NaOH in ethanol/water (1:1) at 80°C for 3 hours.
- Acidic conditions : 6 M HCl under reflux for 6 hours, though this may lead to partial decomposition of the tert-butyl group.
Optimized Protocol :
- Dissolve the ester (1.0 equiv) in ethanol (10 mL/mmol).
- Add 2 M NaOH (2.5 equiv) and heat at 80°C with stirring.
- Neutralize with 1 M HCl to pH 2–3, precipitating the carboxylic acid.
- Filter and wash with cold water to yield 2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid (85–90% purity).
Alternative Synthetic Routes
Nitrile Hydrolysis Pathway
For laboratories avoiding ester intermediates, a nitrile-to-carboxylic acid conversion offers an alternative:
- Synthesis of 2-(benzofuran-2-yl)-4-tert-butylthiazole-5-carbonitrile :
- Hydrolysis :
Challenges :
Oxidative Methods
Oxidation of a methyl group at position 5 represents a less common but viable route:
- Synthesis of 2-(benzofuran-2-yl)-4-tert-butyl-5-methylthiazole :
- Employ a Hantzsch reaction with 2-bromoacetylbenzofuran and 4-tert-butyl-5-methylthiazole-2-thioamide.
- Oxidation with KMnO4 :
Limitations :
- Over-oxidation to CO2 may occur, reducing yields to 40–50%.
- Requires chromatographic purification to remove manganese byproducts.
Industrial-Scale Considerations
Patents highlight scalable processes for related benzofuran-thiazole derivatives:
- Continuous-Flow Synthesis :
- Catalytic Enhancements :
Cost-Efficiency Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 65% | 80% |
| Reaction Volume | 10 L/kg | 2 L/kg |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Structural Characterization and Purity Control
Critical quality attributes for the final product include:
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the thiazole ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Biological Activities
The compound has shown promising results in several biological assays, indicating its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds containing the thiazole moiety have been evaluated for their effectiveness against various bacterial strains. The antimicrobial activity of 2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid can be compared with established antibiotics:
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Thiazole Derivative | 24 | Staphylococcus aureus |
| Thiazole Derivative | 20 | Escherichia coli |
| Ampicillin | 30 | Staphylococcus aureus |
| Clotrimazole | 27 | Candida albicans |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Thiazole derivatives are also known for their anticancer properties. The compound has been tested against various cancer cell lines, showing selective cytotoxicity. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative | 15 | A549 (Lung cancer) |
| Thiazole Derivative | 20 | MCF7 (Breast cancer) |
| Doxorubicin | <10 | A549 (Lung cancer) |
The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity, highlighting the importance of the benzofuran moiety in improving selectivity and potency against cancer cells .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant effects of thiazole derivatives. The compound has been shown to exhibit protective effects in animal models of epilepsy:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Thiazole Derivative | 18.4 | Picrotoxin-induced convulsion |
| Sodium Valproate | 20 | Picrotoxin-induced convulsion |
These findings suggest that the compound may be beneficial in treating seizure disorders, warranting further investigation into its mechanism of action .
Agrochemical Applications
Beyond its medicinal uses, This compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Preliminary studies indicate effective inhibition of fungal growth and pest resistance.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with biological macromolecules, influencing their activity. For instance, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The thiazole-5-carboxylic acid scaffold is common in medicinal chemistry. Key structural variations occur at the 2- and 4-positions, impacting physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
2-Substituent Modifications
- Benzofuran vs. Phenyl Derivatives: The benzofuran group in the target compound introduces an oxygen atom within the fused aromatic system, which may enhance hydrogen bonding or π-π stacking compared to phenyl or benzylamino substituents (e.g., febuxostat or 2-(benzylamino) derivatives) .
- Benzodioxol vs.
4-Substituent Effects
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds enhances water solubility. However, the tert-butyl group in the target compound may counteract this by increasing hydrophobicity.
- Metabolic Stability: Bulky substituents (e.g., tert-butyl, BOC) may slow hepatic metabolism, extending half-life compared to methyl or benzylamino analogues .
Biological Activity
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a complex organic compound recognized for its potential biological activities. This compound features a unique structural arrangement that combines a benzofuran moiety with a thiazole ring, contributing to its diverse biological interactions. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : The benzofuran ring can be synthesized through free radical cyclization cascades.
- Optimization for Industrial Production : Techniques are employed to enhance yield and purity, making the compound suitable for research and industrial applications.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry and pharmacology.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological macromolecules. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, the presence of the tert-butyl group may enhance its reactivity and stability compared to similar compounds .
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have shown that modifications at the C-2 position can enhance antiproliferative activity against human cancer cells. For instance, compounds with electron-donor substituents have demonstrated reduced toxicity and improved effectiveness against various tumor types .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. In vitro studies suggest that it may exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | Methyl group substitution | Moderate anticancer activity |
| 2-(1-Benzofuran-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | Phenyl group substitution | Enhanced antimicrobial effects |
| This compound | Tert-butyl group substitution | Stronger reactivity and stability |
This table illustrates how structural variations influence biological activity and highlights the significance of the tert-butyl group in enhancing the compound's properties.
Case Studies
Recent studies have focused on the application of this compound in drug development:
- Anticancer Research : A study demonstrated that modifications at specific positions on the thiazole ring significantly increased selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests potential for targeted therapy .
- Antimicrobial Studies : Another investigation reported that combinations of this compound with existing antibiotics resulted in lower MIC values against resistant strains, indicating a promising avenue for treating infections caused by multidrug-resistant bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with thiazole precursors. Key steps include cyclization of thiazole rings and functionalization with tert-butyl groups. Refluxing in solvents like acetonitrile or dimethyl sulfoxide under inert atmospheres (e.g., nitrogen) is critical to minimize side reactions. Temperature control (60–80°C) and pH adjustments (e.g., using acetic acid) improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (e.g., 97% as reported in commercial batches) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., tert-butyl at C4, benzofuran at C2) .
- X-ray crystallography : Resolves stereochemical ambiguities; similar thiazole derivatives have been analyzed this way .
Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are optimal?
- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) but limited in water. Stability tests show degradation under prolonged light exposure; store in amber glass bottles at –20°C . For biological assays, prepare stock solutions in DMSO and dilute with buffered saline (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions or functional group transformations?
- Methodological Answer : The thiazole ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings at C5. Computational studies (DFT) predict regioselectivity for aryl boronic acids. Experimental validation requires Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C, 1 hr) . Monitor progress via TLC with UV visualization .
Q. How can computational modeling (e.g., DFT, molecular docking) predict its biological activity or interactions with protein targets?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The carboxylic acid group shows high reactivity in docking studies .
- Docking : Use AutoDock Vina with PDB targets (e.g., COX-2 or kinase enzymes). The benzofuran moiety may engage in π-π stacking, while the tert-butyl group enhances hydrophobic binding .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%).
- Meta-analysis : Compare data from fluorescence-based vs. radiometric assays; the compound’s autofluorescence may skew results in FLIPR assays .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what derivatization approaches improve bioavailability?
- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation. To improve solubility, synthesize ester prodrugs (e.g., methyl ester via Fischer esterification) or PEGylated derivatives . Assess logP via shake-flask method (reported logP ~3.2) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
